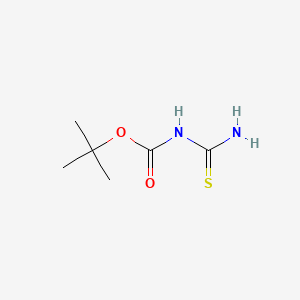

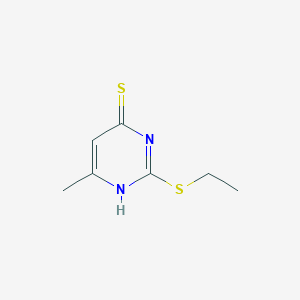

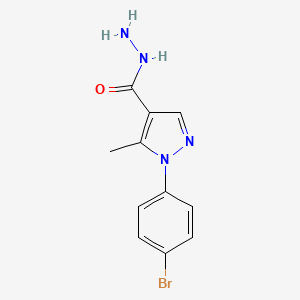

![molecular formula C7H5N3O2 B1334596 2H-吡啶并[1,2-a][1,3,5]三嗪-2,4(3H)-二酮 CAS No. 26737-41-7](/img/structure/B1334596.png)

2H-吡啶并[1,2-a][1,3,5]三嗪-2,4(3H)-二酮

描述

2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a heterocyclic compound that belongs to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some general characteristics about the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of pre-formed intermediates with activated compounds to build the molecular framework. For example, substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones are synthesized via hydrazone intermediates condensed with an activated chlorouracil, followed by reductive ring closure . Similarly, pyrido[1,2-b][1,2,4]triazine derivatives are synthesized through cyclocondensation of diamino-dihydropyridine derivatives with bifunctional compounds . These methods suggest that the synthesis of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione could also involve multi-step reactions including condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is often characterized by intramolecular hydrogen bonding (IMHB), which can be investigated using theoretical calculations such as M06-2X/6-311++G(d,p) level of theory, Natural bond orbital (NBO), and quantum theory of atoms in molecules (QTAIM) . These studies can reveal the nature of hydrogen-bonding interactions and how substituents affect the strength of IMHB.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione might undergo. For instance, pyrido[1,2-b][1,2,4]triazine derivatives have been shown to interact with indole-2,3-dione under various conditions, leading to a range of products . This suggests that the compound may also exhibit diverse reactivity, potentially leading to the formation of novel derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential application in pharmacology. For example, pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have been optimized for cytoprotective effects and drug metabolism and pharmacokinetics (DMPK) properties, leading to compounds with good metabolic stability and medium to high aqueous solubility . These properties are important for the development of new drugs and could be relevant for the analysis of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione as well.

科学研究应用

硒化合物的合成

该化合物在硒化有机化合物的合成中用作前体,而硒化有机化合物以其重要的合成和生物学功能而闻名。 一种使用酰基异硒氰酸酯和吡啶-2-胺在丙酮中进行的一锅法合成方法已被开发用于生产4-取代的吡啶并[1,2-a][1,3,5]三嗪-2-硒酮衍生物 。这些含硒杂环由于其潜在的生物活性以及在药物化学中的应用而备受关注。

新型杂环结构的开发

研究人员利用该化合物在基于狄莫斯重排的合成中制备了[1,3]硒唑并[5,4-e][1,2,4]三唑并[1,5-c]嘧啶的新型衍生物 。该过程有助于创建新的含硒杂环结构,扩展了可用于药物开发和材料科学的化合物范围。

代谢稳定性研究

该化合物的衍生物已对其代谢稳定性进行了研究,特别是在葡萄糖醛酸化速率方面。 低葡萄糖醛酸化速率表明更高的代谢稳定性,这是药物开发中确保更持久治疗效果的理想特性 。

催化和有机合成

在有机合成中,该化合物及其衍生物可以在各种反应中充当催化剂或中间体。 例如,它们已用于级联杂环化过程以生产高度取代的噻吩并[2,3-b]吡啶 。这些反应对于合成具有潜在有机电子和药理学应用的复杂分子非常有价值。

作用机制

Target of Action

Related compounds such as triazines have been reported to interact with several targets in cancer cells .

Mode of Action

Subsequent cyclization of this intermediate generates 6, which eliminates H2O to afford the product .

Biochemical Pathways

Related compounds such as triazines are known to interfere with important signaling pathways to induce cell cycle arrest and apoptosis .

Result of Action

Related compounds such as triazines have been reported to exhibit potential antitumor effects .

Action Environment

The synthesis of related compounds has been reported to be influenced by various solvents .

属性

IUPAC Name |

pyrido[1,2-a][1,3,5]triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSJVKWTKZPKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)NC(=O)N2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382833 | |

| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26737-41-7 | |

| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features contribute to the 5-HT2 antagonist activity of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione derivatives?

A1: Research indicates that incorporating a 4-(4-fluorobenzoyl)piperidine group at the 3-position of the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione scaffold, particularly with a 2-[2-(piperidin-1-yl)ethyl] linker, results in potent 5-HT2 antagonist activity. This is exemplified by compound 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, which demonstrated potent 5-HT2 antagonist activity in vitro. [] Further research suggests that the 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system itself is a valuable component for designing 5-HT2 antagonists. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

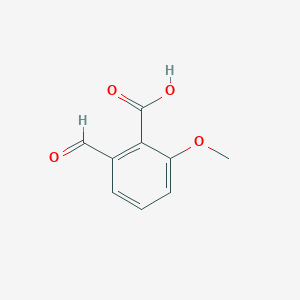

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

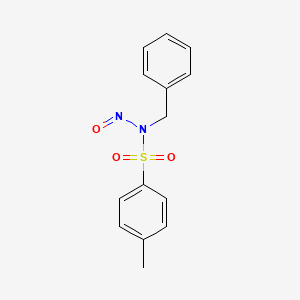

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

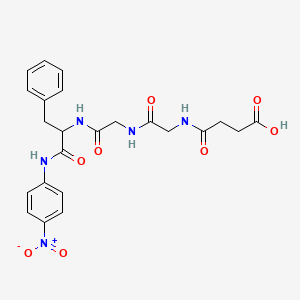

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)